2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
CAS No.: 52978-99-1
Cat. No.: VC17311937
Molecular Formula: C18H13N3S2
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52978-99-1 |
|---|---|
| Molecular Formula | C18H13N3S2 |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | 2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione |
| Standard InChI | InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
| Standard InChI Key | XZPFNKSRMYMMDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione features a fused benzene-pyrimidine (quinazoline) core substituted at the 2-position with an amino group () and at the 6-position with a naphthalen-2-ylsulfanyl moiety (). The 4-position is occupied by a thione group (), which enhances its electron-deficient character and potential for hydrogen bonding . The naphthalene system introduces steric bulk and hydrophobicity, likely influencing its interaction with biological targets.
Physical and Computational Properties
Key physicochemical parameters derived from computational analyses include:
| Property | Value |
|---|---|
| Molecular Weight | 319.38 g/mol |
| Exact Mass | 319.07800 Da |
| Topological Polar Surface Area | 98.06 Ų |
| LogP (Octanol-Water) | 4.15 |
The relatively high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability. The polar surface area, dominated by the amino and thione groups, may facilitate interactions with polar enzyme active sites .
Synthesis and Manufacturing
Challenges in Synthesis
The steric hindrance posed by the naphthalene moiety may necessitate optimized reaction conditions, such as elevated temperatures or palladium-based catalysts . Purification challenges arise from the compound’s low solubility in aqueous media, requiring chromatographic techniques with nonpolar solvents.
Biological Activities and Mechanistic Insights
Anticancer Activity
Quinazolinones are established microtubule-disrupting agents, and structural analogs of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione demonstrate potent antiproliferative effects. For example, compound 105 (a 2,3-dihydroquinazolin-4(1H)-one derivative) inhibits microtubule polymerization with an IC of 0.6 µM, inducing G2/M-phase arrest and apoptosis . The naphthalenyl sulfanyl group in the subject compound may enhance tubulin binding via hydrophobic interactions with β-tubulin’s colchicine site.
Enzymatic Targets
Molecular docking studies suggest that quinazolinones with bulky aromatic substituents preferentially inhibit cyclin-dependent kinases (Cdks) and epidermal growth factor receptor (EGFR) kinases . The thione group may coordinate with catalytic lysine or aspartate residues, as seen in thymidylate synthase inhibitors like nolatrexed .
Structural Analogs and Comparative Analysis
The sulfanyl group in 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione offers a balance of electronic effects and steric bulk absent in sulfonyl or halogenated analogs, potentially enhancing target selectivity.
Current Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
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Target Validation: Identifying primary molecular targets via CRISPR-Cas9 screening or proteomic profiling.
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